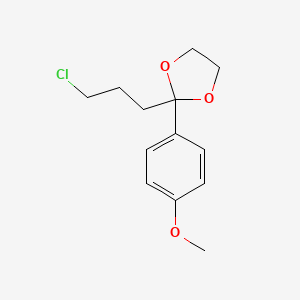
NSC 301162
Overview
Description
NSC 301162 is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like crystallization and recrystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions: NSC 301162 can undergo various chemical reactions, including:
Substitution Reactions: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
NSC 301162 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
4-Amino-5-phenyl pyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.
4-Amino-6-phenoxy pyrimidine: Similar but with the phenoxy group at a different position.
5-Phenoxy-2,4-diaminopyrimidine: Contains two amino groups and a phenoxy group.
Uniqueness: NSC 301162 is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52382-35-1 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-phenoxypyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8;/h1-7H,(H2,11,12,13);1H |
InChI Key |
GFFCOFCTSAQESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CN=C2N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine](/img/structure/B8541582.png)
![2-cyclobutyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B8541585.png)


![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenylbutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8541610.png)


![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)

![5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8541651.png)

![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)


